tert-butyl N-(2,3-diazidopropyl)carbamate
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Overview
Description
tert-butyl N-(2,3-diazidopropyl)carbamate is a chemical compound known for its unique structure and reactivity It contains azide groups, which are known for their high energy and potential for explosive reactions
Preparation Methods
The synthesis of tert-butyl N-(2,3-diazidopropyl)carbamate typically involves the reaction of 2,3-diazidopropanol with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the safe handling of azide groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional safety measures to handle the potentially explosive nature of azides.
Chemical Reactions Analysis
tert-butyl N-(2,3-diazidopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: Reduction of azides can lead to the formation of amines.
Substitution: The azide groups can participate in substitution reactions, often leading to the formation of triazoles through click chemistry. Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions include amines, nitro compounds, and triazoles.
Scientific Research Applications
tert-butyl N-(2,3-diazidopropyl)carbamate has several applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: Used in the production of advanced materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-diazidopropyl)carbamate involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry, where the compound is used to link molecules together in a highly efficient and specific manner. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of covalent bonds through the azide groups.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(2,3-diazidopropyl)carbamate include other azide-containing compounds such as:
Azidomethyl carbamates: These compounds also contain azide groups and are used in similar applications.
Diazidomethyl ketones: Known for their reactivity and use in organic synthesis.
Triazole derivatives: Formed through the reaction of azides and alkynes, these compounds are widely used in various fields. The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in click chemistry and materials science.
Biological Activity
Tert-butyl N-(2,3-diazidopropyl)carbamate is a chemical compound that features both a tert-butyl group and a diazidopropyl moiety. Its unique structure allows for interesting biological activity, particularly in the fields of medicinal chemistry and material science. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : The molecular formula of this compound is C₉H₁₄N₄O₂.
- Molecular Weight : Approximately 241.255 g/mol.
- Physical State : Typically presented as a colorless to light yellow liquid, stable under standard conditions.
The structure includes a carbamate functional group which is known for its ability to participate in various chemical reactions, particularly those involving nucleophiles and electrophiles due to the presence of azide groups.
Synthesis
The synthesis of this compound generally involves the reaction of tert-butyl carbamate with azide precursors through a series of steps that ensure the introduction of both the tert-butyl and diazide functionalities. This method allows for efficient production while maintaining the stability of the compound.
The biological activity of this compound can be attributed to its azide groups, which are known to engage in click chemistry reactions. These reactions are pivotal in drug development and material sciences due to their ability to form stable covalent bonds under mild conditions.
Case Studies and Research Findings
- Anti-inflammatory Activity : In studies comparing various carbamate derivatives, compounds similar to this compound exhibited significant anti-inflammatory properties. For instance, research on related compounds showed inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models .
- Reactivity with Biological Targets : The azide functionality allows for selective reactions with biological targets. In vitro studies have demonstrated that compounds with similar structures can modulate signaling pathways related to inflammation and cellular stress responses .
- Potential Applications in Drug Delivery : The unique reactivity profile makes this compound a candidate for use in drug delivery systems. Its ability to form stable linkages with therapeutic agents could enhance targeted delivery mechanisms.
Comparative Analysis with Related Compounds
To better understand the significance of this compound in biological contexts, a comparison with structurally similar compounds is presented:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl carbamate | C₆H₁₃NO₂ | Simpler structure; lacks azide functionality |
(2,3-Diazidopropyl)-carbamic Acid 1,1-Dimethylethyl Ester | C₉H₁₄N₄O₂ | Similar azide group; different ester functionalities |
Tert-butyl N-(2-hydroxypropyl)carbamate | C₉H₁₅NO₃ | Contains hydroxyl group instead of azides |
This table highlights the dual functionality of this compound compared to other compounds, emphasizing its enhanced reactivity.
Properties
IUPAC Name |
tert-butyl N-(2,3-diazidopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2/c1-8(2,3)17-7(16)11-4-6(13-15-10)5-12-14-9/h6H,4-5H2,1-3H3,(H,11,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNNYTWXOUCDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572110 |
Source
|
Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190840-29-0 |
Source
|
Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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